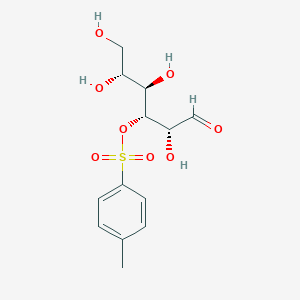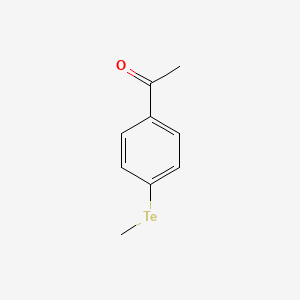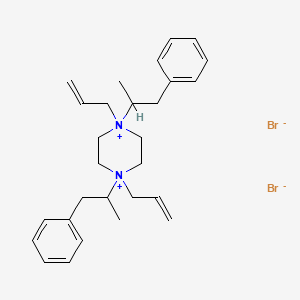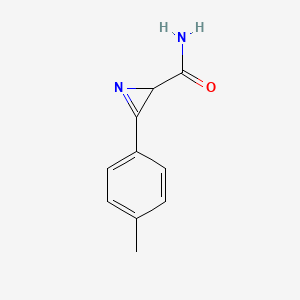
D-Allose 3-(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Allose 3-(4-methylbenzenesulfonate) is a derivative of D-allose, a rare sugar that is an aldohexose and a C-3 epimer of D-glucose. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the third carbon of the D-allose molecule. D-Allose itself is known for its various beneficial properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Allose 3-(4-methylbenzenesulfonate) can be synthesized through a series of chemical reactions starting from D-allose. The preparation involves the introduction of the 4-methylbenzenesulfonate group to the third carbon of the D-allose molecule. This can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-allose are protected using suitable protecting groups to prevent unwanted reactions.
Sulfonation: The protected D-allose is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzenesulfonate group.
Deprotection: The protecting groups are removed to yield D-Allose 3-(4-methylbenzenesulfonate).
Industrial Production Methods
Industrial production of D-Allose 3-(4-methylbenzenesulfonate) may involve biotechnological methods using enzymes that can specifically introduce the sulfonate group to the D-allose molecule. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
D-Allose 3-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
D-Allose 3-(4-methylbenzenesulfonate) has several applications in scientific research:
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications due to its anti-cancer and immunosuppressant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of D-Allose 3-(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways:
Thioredoxin-Interacting Protein (TXNIP): The compound can regulate reactive oxygen species (ROS) levels and induce cell cycle arrest, apoptosis, and autophagy.
Metabolic Reprogramming: It can alter cellular metabolism, making it a potential candidate for cancer therapy.
Sensitization to Radiotherapy and Chemotherapy: The compound can enhance the efficacy of existing cancer treatments by sensitizing tumor cells
Comparison with Similar Compounds
Similar Compounds
D-Allose: The parent compound, known for its various beneficial properties.
D-Allulose: An aldose-ketose isomer of D-allose, also known for its low-calorie and non-toxic properties.
D-Glucose: A common sugar and structural isomer of D-allose.
Uniqueness
D-Allose 3-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O8S |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1 |
InChI Key |
TXULLVGWOATTIK-XQHKEYJVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)


![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)


![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)

![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)


